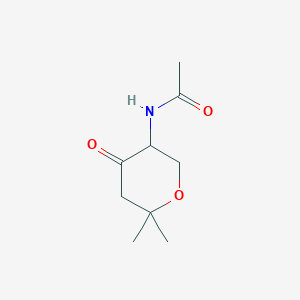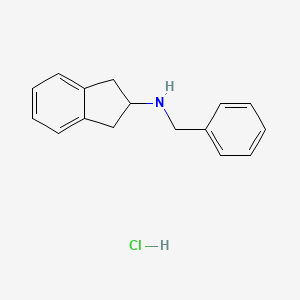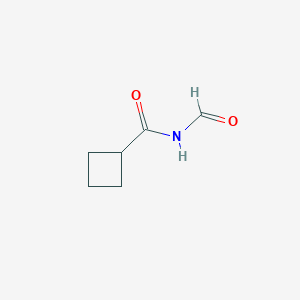
N-formylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylcyclobutanecarboxamide is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is formylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Formylcyclobutanecarboxamide can be synthesized through the formylation of cyclobutanecarboxamide. One common method involves the reaction of cyclobutanecarboxamide with formic acid under reflux conditions. The reaction typically proceeds as follows: [ \text{Cyclobutanecarboxamide} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of formylating agents such as chloral or formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Formylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to cyclobutanecarboxamide.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanecarboxamide.
Substitution: Various substituted cyclobutanecarboxamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Formylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-formylcyclobutanecarboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The formyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- Cyclobutanecarboxamide
- N-Formylcyclohexanecarboxamide
- N-Formylcyclopentanecarboxamide
Comparison: N-Formylcyclobutanecarboxamide is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference affects its reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
23046-86-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-formylcyclobutanecarboxamide |
InChI |
InChI=1S/C6H9NO2/c8-4-7-6(9)5-2-1-3-5/h4-5H,1-3H2,(H,7,8,9) |
Clave InChI |
ACRDMUJTICZKIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
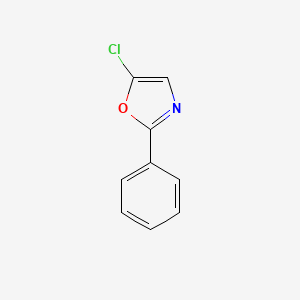
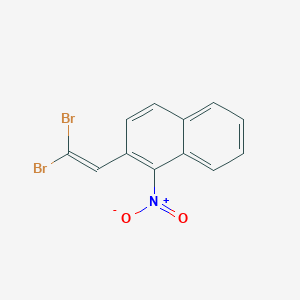
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)
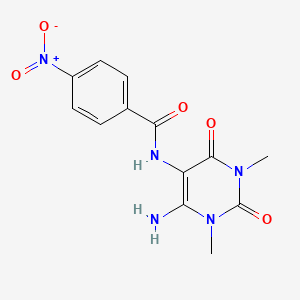
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![(E)-3-[4-(5-acetyl-3,4-dihydroxyoxolan-2-yl)oxy-3-hydroxyphenyl]-2-methyl-N-(2,3,5,6-tetrahydroxy-4-methoxycyclohexyl)prop-2-enamide](/img/structure/B14134544.png)
